Isoindole-1,3-dione, 2-[5-(4-fluorobenzoyl)furan-2-ylmethyl]-
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Overview
Description
2-{[5-(4-Fluorobenzoyl)furan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to a furan ring, which is further connected to an isoindoline-1,3-dione structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Fluorobenzoyl)furan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves a multi-step process. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of environmentally friendly solvents and catalysts are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Fluorobenzoyl)furan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
2-{[5-(4-Fluorobenzoyl)furan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, dyes, and polymer additives.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Fluorobenzoyl)furan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar chemical reactivity and biological activities.
Fluorobenzoyl derivatives: Compounds containing the fluorobenzoyl group may have comparable properties and applications.
Furan derivatives: These compounds are known for their diverse biological activities and are often used in medicinal chemistry.
Uniqueness
The uniqueness of 2-{[5-(4-Fluorobenzoyl)furan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H12FNO4 |
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Molecular Weight |
349.3 g/mol |
IUPAC Name |
2-[[5-(4-fluorobenzoyl)furan-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H12FNO4/c21-13-7-5-12(6-8-13)18(23)17-10-9-14(26-17)11-22-19(24)15-3-1-2-4-16(15)20(22)25/h1-10H,11H2 |
InChI Key |
SVGFVCVFNSQVRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(O3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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